molecular formula C25H23NO4 B13457593 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-methylphenyl)acetic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-methylphenyl)acetic acid

Cat. No.: B13457593
M. Wt: 401.5 g/mol
InChI Key: MXJXUUOUDGOCEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-methylphenyl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-methylphenyl)acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Acetic Acid Derivative: The protected amino compound is then reacted with 4-methylphenylacetic acid under conditions that facilitate the formation of the desired product. This often involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes are optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-methylphenyl)acetic acid undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Coupling: DCC and NHS are frequently employed as coupling reagents.

Major Products Formed

    Deprotection: The removal of the Fmoc group yields the free amino compound.

    Coupling: The primary product is a peptide bond formed between the amino acid and another amino acid or peptide.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-methylphenyl)acetic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is employed in the study of protein structure and function.

    Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

    Industry: The compound is used in the production of various biochemical products.

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-methylphenyl)acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions to occur at other sites. The protected amino group can then be deprotected under basic conditions to yield the free amino compound, which can participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-Asp(OAll)-OH: An Fmoc-protected aspartic acid derivative.

    Fmoc-Orn(Boc)-OH: An Fmoc-protected ornithine derivative.

Uniqueness

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-methylphenyl)acetic acid is unique due to its specific structure, which includes a 4-methylphenyl group. This structural feature can influence the compound’s reactivity and the properties of the peptides synthesized using it.

Properties

Molecular Formula

C25H23NO4

Molecular Weight

401.5 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(4-methylphenyl)acetic acid

InChI

InChI=1S/C25H23NO4/c1-16-11-13-17(14-12-16)23(24(27)28)26(2)25(29)30-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-14,22-23H,15H2,1-2H3,(H,27,28)

InChI Key

MXJXUUOUDGOCEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.